![molecular formula C30H23NO2 B297763 3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297763.png)
3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
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Overview
Description
3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione, also known as MPTD, is a bicyclic compound that belongs to the class of azabicyclohexane derivatives. MPTD has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves the modulation of GABA(A) receptors. It has been shown to enhance the activity of GABA(A) receptors, leading to increased inhibitory neurotransmitter release in the central nervous system. This results in the suppression of neuronal excitability and the alleviation of pain and seizures.
Biochemical and Physiological Effects:
3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects. It has also been found to modulate the activity of GABA(A) receptors, leading to increased inhibitory neurotransmitter release in the central nervous system. This results in the suppression of neuronal excitability and the alleviation of pain and seizures.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione in lab experiments is its ability to modulate the activity of GABA(A) receptors, which are involved in the regulation of neurotransmitter release in the central nervous system. This makes 3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione a promising candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of using 3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione. One of the areas of focus is the development of new drugs based on the structure of 3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione for the treatment of various neurological disorders. Another area of focus is the optimization of the synthesis method for 3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione to improve its yield and purity. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione in vivo to better understand its potential applications in drug discovery and development.
Synthesis Methods
The synthesis of 3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves the reaction of 4-methylbenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid to form 4-methylcyclohex-3-en-1-one. The resulting compound is then reacted with benzyl magnesium chloride to form 3-(4-methylphenyl)-1-phenyl-1-cyclohexen-1-ol. The final step involves the reaction of the intermediate with diphenylacetonitrile in the presence of sodium ethoxide to form 3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione.
Scientific Research Applications
3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has also been shown to modulate the activity of GABA(A) receptors, which are involved in the regulation of neurotransmitter release in the central nervous system. These properties make 3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione a promising candidate for the development of new drugs for the treatment of various neurological disorders.
properties
Product Name |
3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
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Molecular Formula |
C30H23NO2 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C30H23NO2/c1-21-17-19-25(20-18-21)31-27(32)26-29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)30(26,28(31)33)24-15-9-4-10-16-24/h2-20,26H,1H3 |
InChI Key |
MHIKHQCDLHOZJB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C3(C2=O)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C3(C2=O)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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